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molecular formula C12H15ClN2O2 B8436130 2-(4-Amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

2-(4-Amino-2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

Cat. No. B8436130
M. Wt: 254.71 g/mol
InChI Key: KKZOOXZQQFUGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:28]([Cl:29])([Cl:30])[Cl:31].[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[O:16][CH2:17][C:18]([CH3:21])([CH3:22])[C:19]2=[O:20])[cH:4][cH:5][c:6]([NH:8][C:9]([O:10][CH2:11][CH3:12])=[O:13])[cH:7]1.[I:23][Si:24]([CH3:25])([CH3:26])[CH3:27]>>[Cl:1][c:2]1[c:3]([CH2:14][N:15]2[O:16][CH2:17][C:18]([CH3:21])([CH3:22])[C:19]2=[O:20])[cH:4][cH:5][c:6]([NH2:8])[cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClC(Cl)Cl
Name
CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)Nc1ccc(CN2OCC(C)(C)C2=O)c(Cl)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C[Si](C)(C)I

Outcomes

Product
Name
Type
product
Smiles
CC1(C)CON(Cc2ccc(N)cc2Cl)C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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